ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed enantioselective intramolecular carbonylative Heck reactions. This method utilizes formate esters as the source of carbon monoxide, providing a facile and efficient route to enantiopure nitrogen-containing heterocyclic compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, toluene, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinoline-2(1H)-carboxamide derivatives: These compounds share a similar isoquinoline core and have been studied for their antidepressant and anticonvulsant activities.
Quaternary 3,4-dihydroisoquinolinones: These compounds are synthesized via enantioselective Heck reactions and have applications in medicinal chemistry.
Uniqueness
Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is unique due to its fused pyridazine and isoquinoline rings, which confer distinct chemical and biological properties
Biological Activity
Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex heterocyclic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Structure
The compound is characterized by the following chemical properties:
- Molecular Formula: C22H20N3O3F
- Molecular Weight: Approximately 393.4 g/mol
- CAS Number: 922121-87-7
Physical Properties
Property | Value |
---|---|
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
This compound exhibits significant biological activity through various mechanisms, primarily involving enzyme inhibition and receptor modulation. Compounds with similar structures have shown the ability to interact with specific biological targets, suggesting that this compound may influence critical pathways involved in disease processes such as neurodegeneration and cancer.
Enzyme Inhibition
Research indicates that similar compounds can inhibit key enzymes involved in metabolic pathways. For instance, studies on benzamide derivatives have demonstrated their protective effects against xenotoxic agents by modulating enzyme activity related to cellular stress responses .
Therapeutic Applications
The compound has potential therapeutic applications in several areas:
- Neurodegenerative Diseases: Compounds similar to this compound have been investigated for their efficacy in treating conditions like Parkinson's disease and schizophrenia . These compounds may act by enhancing dopaminergic signaling or providing neuroprotection.
- Cancer Therapy: The structural characteristics of this compound suggest potential use as an anticancer agent. Research into related benzamide derivatives has shown promising results in inhibiting cancer cell proliferation through various mechanisms, including receptor tyrosine kinase inhibition .
Study 1: Neuroprotective Effects
A study focusing on a related compound indicated that it could significantly reduce oxidative stress markers in neuronal cells. It was demonstrated that treatment with the compound led to decreased levels of reactive oxygen species (ROS) and improved cell viability under stress conditions.
Study 2: Anticancer Activity
In vitro studies on derivatives of the compound showed that they could inhibit cell growth in various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways and the modulation of signaling pathways associated with cell survival.
Properties
IUPAC Name |
ethyl 4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-2-28-22(27)21-19(24-13-12-16-8-6-7-9-17(16)15-24)14-20(26)25(23-21)18-10-4-3-5-11-18/h3-11,14H,2,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGKFAGRIOICHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCC3=CC=CC=C3C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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